molecular formula C9H16N2O2 B14506033 Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 64933-92-2

Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B14506033
CAS No.: 64933-92-2
M. Wt: 184.24 g/mol
InChI Key: OMAXTNHYQWXDRY-UHFFFAOYSA-N
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Description

Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrimidine ring, forming a unique bicyclic structure. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For example, the condensation of mono-Boc-1,3-diaminopropane with succinic anhydride can yield hexahydropyrrolo[1,2-a]pyrimidin-6-one . Another method includes the cycloaddition of levulinic acid or its ester to 1,2- and 1,3-diamines .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity.

Scientific Research Applications

Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles such as:

Uniqueness

What sets acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

CAS No.

64933-92-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C7H12N2.C2H4O2/c1-3-7-8-4-2-6-9(7)5-1;1-2(3)4/h1-6H2;1H3,(H,3,4)

InChI Key

OMAXTNHYQWXDRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2=NCCCN2C1

Origin of Product

United States

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